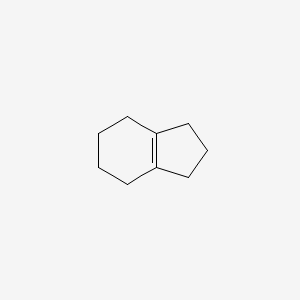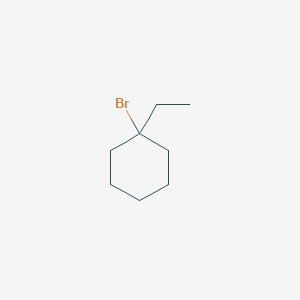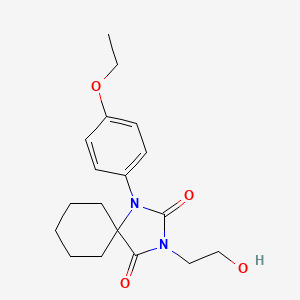![molecular formula C11H7NS B14745141 Thiopyrano[4,3-b]indole CAS No. 244-75-7](/img/structure/B14745141.png)
Thiopyrano[4,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiopyrano[4,3-b]indole is a heterocyclic compound that features a fused thiopyran and indole ring system This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiopyrano[4,3-b]indole can be synthesized through various methods. One efficient route involves the reaction of indole-2,3-dienolates with carbon disulfide, promoted by lithium diisopropylamide . This reaction proceeds via a cycloaddition mechanism, forming the this compound-3(5H)-thiones.
Another method involves the domino reactions of this compound-3(5H)-thiones with dimethyl acetylenedicarboxylate . This reaction proceeds through two competing cascade pathways, involving alkyne-thiocarbonyl metathesis and (3+2) cycloaddition mechanisms.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Thiopyrano[4,3-b]indole undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in (3+2) and (4+2) cycloaddition reactions, forming complex polycyclic structures.
Rearrangement Reactions: The compound can undergo rearrangements, such as thiopyrane ring opening and thiophene ring closure.
Common Reagents and Conditions:
Dimethyl Acetylenedicarboxylate (DMAD): Used in cycloaddition reactions with this compound-3(5H)-thiones.
Lithium Diisopropylamide (LDA): Used to promote the cycloaddition of indole-2,3-dienolates with carbon disulfide.
Major Products:
Thienyl-Substituted this compound Derivatives: Formed through cycloaddition processes involving DMAD.
Wissenschaftliche Forschungsanwendungen
Thiopyrano[4,3-b]indole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of thiopyrano[4,3-b]indole involves its interaction with various molecular targets and pathways. For instance, the compound can undergo cycloaddition reactions, forming intermediate thioketones that further react to produce thienyl-substituted derivatives . These reactions are facilitated by the unique electronic properties of the this compound structure, allowing it to participate in multiple reaction pathways.
Vergleich Mit ähnlichen Verbindungen
Thiopyrano[4,3-b]indole can be compared with other similar compounds, such as:
Thieno[2,3-b]indole: This compound also features a fused thiophene and indole ring system and exhibits similar biological activities.
Thiopyrano[2,3-b]indole: Another related compound with a different fusion pattern, showing distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold in synthetic and medicinal chemistry.
Conclusion
This compound is a versatile and valuable compound in the fields of chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
244-75-7 |
|---|---|
Molekularformel |
C11H7NS |
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
thiopyrano[4,3-b]indole |
InChI |
InChI=1S/C11H7NS/c1-2-4-10-8(3-1)9-7-13-6-5-11(9)12-10/h1-7H |
InChI-Schlüssel |
PSXMFTWFQLWQNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CSC=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




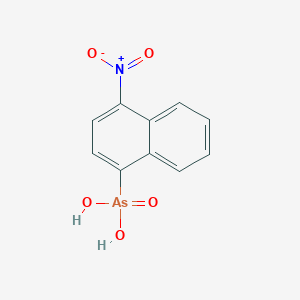
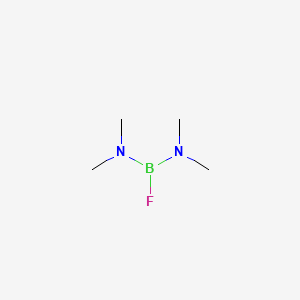

![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
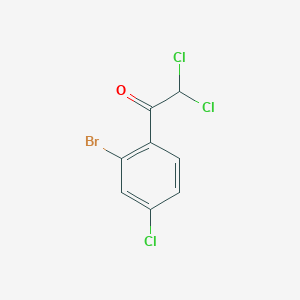
![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
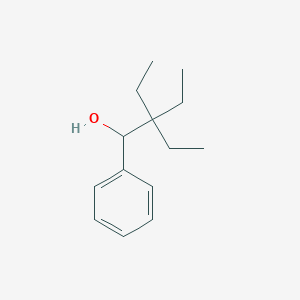
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)
